molecular formula C7H14O3 B153818 Tetraglycol CAS No. 31692-85-0

Tetraglycol

Cat. No. B153818
CAS RN: 31692-85-0
M. Wt: 146.18 g/mol
InChI Key: CTPDSKVQLSDPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraglycol, also known as tetraethylene glycol dimethyl ether (tetraglyme), is a compound that has been studied in various contexts due to its unique properties and potential applications. It is a glycol ether with a variety of uses, including as a solvent in chemical reactions and processes .

Synthesis Analysis

The synthesis of tetraglycol-related compounds involves various chemical reactions. For instance, the synthesis of tetraethylene glycol-substituted Zn(II) phthalocyanines involves the introduction of hydroxyl-terminated tetraethylene glycol chains to the phthalocyanine structure . Additionally, the synthesis of glycoluril tetramer includes the formation of dimeric aggregates in the solid state and the study of its host–guest properties with various ammonium and pyridinium guests .

Molecular Structure Analysis

The molecular structure of compounds related to tetraglycol has been investigated using techniques such as X-ray diffraction. For example, the structure of a 1:1 complex of tetraethylene glycol dimethyl ether with mercuric chloride reveals a cubic unit cell with specific molecular conformations . Similarly, the crystal structure of 3,4,7,8-tetramethylglycoluril shows a unique hydrogen-bonding motif and helical chains in the crystal lattice .

Chemical Reactions Analysis

Tetraglycol and its derivatives undergo various chemical reactions. For instance, tetraacetylglycoluril, a derivative, is involved in reactions such as hydrolysis, nucleophilic substitution, and acylation of amines and alcohols . The sparingly soluble chloroamide, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril, is used for iodination reactions with proteins and cell membranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraglycol and related compounds have been extensively studied. For example, the water-soluble tetraethylene glycol-substituted Zn(II) phthalocyanines exhibit specific photophysical and photochemical properties, such as aggregation behavior and fluorescence properties . The vapor-liquid equilibria of tetraglyme with various components such as synthesis gas, methanol, and water have been experimentally studied, providing insights into its solubilities and interactions . Additionally, the characterization of N-phenylmaleimide-terminated poly(ethylene glycol)s and their application to tetra-arm poly(ethylene glycol) gels have been reported, highlighting the toughness and uniform network structure of these materials .

Scientific Research Applications

1. Phase Equilibria and Structure Formation in the Polylactic-co-Glycolic Acid/Tetraglycol/Water Ternary System

  • Summary of Application: This research focuses on the phase separation and structure formation processes that occur in solutions of highly hydrophobic polylactic-co-glycolic acid (PLGA) in highly hydrophilic tetraglycol (TG) upon their contact with aqueous media .
  • Methods of Application: The researchers used cloud point methodology, high-speed video recording, differential scanning calorimetry, and both optical and scanning electron microscopy to analyze the behavior of PLGA/TG mixtures differing in composition when they are immersed in water .
  • Results or Outcomes: The phase diagram of the ternary PLGA/TG/water system was designed and constructed for the first time. The PLGA/TG mixture composition with which the polymer undergoes glass transition at room temperature was determined .

2. Structure Formation during Phase Separation of Poly(D,L-Lactide)–Tetraglycol–Antisolvent Ternary System

  • Summary of Application: The diffusion and structure formation processes during phase separation of poly(D,L)-lactide solutions in tetraglycol and their antisolvent deposition in aqueous medium are experimentally studied .
  • Methods of Application: The effect of the molecular weight of polymers, the initial concentrations of their solutions, and the composition of antisolvent medium on the type of structures formed is studied .
  • Results or Outcomes: The researchers found that either fractal-like or spongy polymer structures are formed as a result of phase separation processes .

3. DiI and DiO Labeling

  • Summary of Application: Tetraglycol is used to dilute DiI (1,1′-dioctadecyl-3,3,3′3′-tetramethylindocarbocyanine perchlorate) and DiO (3,3′-dioctadecyloxacarbocyanine perchlorate) for dye/virus injections . These dyes are commonly used in biological research for labeling purposes.
  • Methods of Application: The dyes are diluted in Tetraglycol and then injected into the biological sample. The specific procedures can vary depending on the experiment .
  • Results or Outcomes: The dyes, once injected, can be used to label and track cells or other biological structures. This can provide valuable information about the behavior and interactions of these structures .

4. Preparation of Hydrogel Materials

  • Summary of Application: Tetraglycol is used as a solvent to prepare hydrogel materials, which are a basic component of tissue-engineering constructions (TECs), based on amorphous aliphatic polyesters .
  • Methods of Application: The researchers use Tetraglycol to dissolve the polyesters. The solution is then used to create hydrogel materials .
  • Results or Outcomes: The use of Tetraglycol as a solvent avoids the need for toxic organic solvents or high temperatures, which can lead to unpredictable behavior of the polymer in a living organism .

Future Directions

A study has shown that solutions of polylactic-co-glycolic acid (PLGA) in Tetraglycol can undergo phase separation and structure formation upon their contact with aqueous media . This provides opportunities for the controlled fabrication of a wide variety of bioresorbable structures .

properties

IUPAC Name

2-(oxolan-2-ylmethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPDSKVQLSDPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31692-85-0
Record name Tetrahydrofurfuryl polyethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31692-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40923709
Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tetrahydrofurfuryl)oxy]ethanol

CAS RN

5831-59-4, 121182-07-8, 31692-85-0
Record name 2-[(Tetrahydro-2-furanyl)methoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5831-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Tetrahydrofurfuryl)oxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tetrahydrofurfuryl)oxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraglycol
Reactant of Route 2
Reactant of Route 2
Tetraglycol
Reactant of Route 3
Reactant of Route 3
Tetraglycol
Reactant of Route 4
Reactant of Route 4
Tetraglycol
Reactant of Route 5
Reactant of Route 5
Tetraglycol
Reactant of Route 6
Reactant of Route 6
Tetraglycol

Citations

For This Compound
907
Citations
G Bonacucina, M Cespi, M Misici-Falzi… - International Journal of …, 2006 - Elsevier
… Tetraglycol, in particular, can be also used in parenteral … Besides, different studies have been done on tetraglycol ability as … In this paper tetraglycol is studied as a medium to obtain gels, …
Number of citations: 104 www.sciencedirect.com
J Tan, F Wang, W Wang, Q Wang, X Wang… - ACS Sustainable …, 2021 - ACS Publications
Increasing evidence has shown that plasticizer pollution and waste fatty acid contamination are serious environmental issues in our daily lives. Herein, an environmental friendly …
Number of citations: 10 pubs.acs.org
G Bonacucina, GF Palmieri - Journal of pharmaceutical sciences, 2006 - Elsevier
… In this article, the thickening properties of EU L and EU RS in tetraglycol solvent were … , such as PEG 400 and tetraglycol (glycofurol 75). So, in this article, tetraglycol is studied as a …
Number of citations: 8 www.sciencedirect.com
ZY Wu, DJ Xu, ZX Feng - Polyhedron, 2001 - Elsevier
A new Ni(II) complex with an amino acid Schiff base has been prepared by reaction of the Li(I) salt of the tetraglycol aldehyde bis(methionine) Schiff base and Ni(NO 3 )·6H 2 O in …
Number of citations: 41 www.sciencedirect.com
R Tian, G Liu, H Liu, L Zhang, X Gu, Y Guo, H Wang… - RSC Advances, 2015 - pubs.rsc.org
Small polarizations, ie sufficiently good electronic and ionic conductivity is indispensible for high power lithium iron phosphate, especially for its applications to large current power …
Number of citations: 17 pubs.rsc.org
PY Algebraistova, AV Basko, AN Ilyasova… - Polymers, 2023 - mdpi.com
This paper concerns a detailed study of the phase separation and structure formation processes that occur in solutions of highly hydrophobic polylactic-co-glycolic acid (PLGA) in highly …
Number of citations: 1 www.mdpi.com
AV Mironov, AO Mariyanats, OA Mironova… - Inorganic Materials …, 2019 - Springer
The diffusion and structure formation processes during phase separation of poly(D,L)-lactide solutions in tetraglycol and their antisolvent deposition in aqueous medium are …
Number of citations: 2 link.springer.com
JS Do, WL Hsiao, ML Tsai - Journal of the Chinese Institute of …, 2002 - airitilibrary.com
Approximate models of the logarithmic ionic conductivity versus the composition of polymer electrolytes were obtained in terms of the mixture design method. The ionic conductivity of …
Number of citations: 3 www.airitilibrary.com
NS Poonia, SK Sarad, A Jayakumar… - Journal of Inorganic and …, 1979 - Elsevier
… The Ca(Pic)a-tetraglycol systems in isopropanol afford a novel 1:1 crystalline complex. … (i) yielded a rather quantitatively insoluble complex with tetraglycol from isopropanol; (ii) formed …
Number of citations: 15 www.sciencedirect.com
BK Kang, SK Chon, SH Kim, SY Jeong, MS Kim… - International journal of …, 2004 - Elsevier
… In our effort, it was found that tetraglycol or PEG 400 was a good solubilizer for PLGA as well as paclitaxel and tetraglycol was much better solubilizer than PEG 400 with respect to …
Number of citations: 158 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.